REACTION_CXSMILES
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Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:6]([OH:8])=[O:7].[OH2:13]>CC#N>[OH:13][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:6]([OH:8])=[O:7]
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Name
|
|
Quantity
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3.9 g
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Type
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reactant
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Smiles
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BrCC=1C=C(C(=O)O)C=C(C1)C
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Name
|
Cu(NO3)2 hemipentahydrate
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Quantity
|
12.77 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
turquoise
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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CC#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CONCENTRATION
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Details
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was concentrated to about half of the original volume
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Type
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EXTRACTION
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Details
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The dark green solution was extracted three times with EA (150 mL)
|
Type
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WASH
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Details
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extracts were washed twice with water (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The white residue was separated by prep
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=O)O)C=C(C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |